molecular formula C22H22N2O2S2 B12766933 8-Methoxy-2-methyl-4-quinolinethiol CAS No. 92287-60-0

8-Methoxy-2-methyl-4-quinolinethiol

Cat. No.: B12766933
CAS No.: 92287-60-0
M. Wt: 410.6 g/mol
InChI Key: MMNYVTRNUPOGNB-UHFFFAOYSA-N
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Description

8-Methoxy-2-methyl-4-quinolinethiol is a heterocyclic compound characterized by a quinoline backbone substituted with a methoxy group at position 8, a methyl group at position 2, and a thiol (-SH) group at position 4. This compound is structurally related to several quinoline derivatives, which vary in substituent positions, functional groups, and applications in medicinal and synthetic chemistry.

Properties

CAS No.

92287-60-0

Molecular Formula

C22H22N2O2S2

Molecular Weight

410.6 g/mol

IUPAC Name

3-[(8-methoxy-2-methyl-4-sulfanylidene-1,8a-dihydroquinolin-8-yl)methoxy]-2-methyl-1H-quinoline-4-thione

InChI

InChI=1S/C22H22N2O2S2/c1-13-11-18(27)16-8-6-10-22(25-3,21(16)23-13)12-26-19-14(2)24-17-9-5-4-7-15(17)20(19)28/h4-11,21,23H,12H2,1-3H3,(H,24,28)

InChI Key

MMNYVTRNUPOGNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)C2=CC=CC(C2N1)(COC3=C(NC4=CC=CC=C4C3=S)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-methyl-4-quinolinethiol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-methylquinoline.

    Thiol Introduction: The thiol group at the 4-position is introduced via nucleophilic substitution, often using thiourea followed by hydrolysis.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis might employ continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-2-methyl-4-quinolinethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the quinoline ring or the functional groups attached to it.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under controlled temperatures.

Major Products:

    Disulfides: Formed through oxidation of the thiol group.

    Substituted Quinoline Derivatives: Resulting from various substitution reactions.

Scientific Research Applications

8-Methoxy-2-methyl-4-quinolinethiol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for treating various diseases.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 8-Methoxy-2-methyl-4-quinolinethiol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy and thiol groups play crucial roles in binding to these targets, influencing biological pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variants

Methoxy Group Position: 6-Methoxy vs. 8-Methoxy
  • 6-Methoxy-2-methyl-4-quinolinethiol (): The methoxy group at position 6 alters the electronic distribution compared to the 8-methoxy analog.
  • 8-Methoxy Derivatives: The 8-methoxy substitution in the target compound directs electron density toward positions 4 and 2, favoring electrophilic attacks at these sites. This contrasts with 6-methoxy analogs, which are more commonly associated with P-glycoprotein inhibition (e.g., 6-methoxy-2-arylquinolines in ).
Methyl vs. Aryl/Isopropyl Groups at Position 2
  • 2-Methyl Substituent (): The methyl group provides moderate steric bulk, balancing reactivity and stability.
  • 2-Aryl or 2-Isopropyl Substituents (): Larger groups like aryl or isopropyl increase steric hindrance, reducing reaction rates in nucleophilic substitutions but improving lipid solubility for membrane-targeted applications (e.g., antimalarials in ).
Thiol vs. Chloro/Carboxylic Acid Groups at Position 4
  • 4-Thiol Group: The thiol moiety in 8-Methoxy-2-methyl-4-quinolinethiol enables disulfide bond formation and metal chelation, distinguishing it from chloro or carboxylated analogs.
  • 4-Chloro Derivatives (): Chlorine at position 4 enhances electrophilicity, making these compounds reactive in Suzuki couplings or aminations.
  • 4-Carboxylic Acid Derivatives (e.g., 8-Methoxykynurenic Acid in ): Carboxylic acid groups confer polarity, influencing bioavailability and metabolic pathways.

Stability and Handling

  • Thiol-Containing Compounds: Require inert atmospheres to prevent oxidation to disulfides. This compound may need stabilization with antioxidants .
  • Chloro Derivatives (): Stable under dry conditions but hydrolyze in aqueous media, necessitating anhydrous storage.
  • Methoxy-Substituted Quinolones (): Crystallize readily, with purities >90% achieved via column chromatography.

Key Research Findings

Substituent Position Dictates Reactivity : 8-Methoxy groups favor electrophilic substitution at position 4, while 6-methoxy analogs show higher activity in enzyme inhibition .

Thiol vs. Chloro Functionality : Thiols offer redox versatility but require careful handling, whereas chloro derivatives are preferred for synthetic scalability .

Steric Effects : 2-Methyl substituents balance reactivity and stability, whereas bulkier groups (e.g., isopropyl in ) improve target specificity in drug design.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Methoxy-2-methyl-4-quinolinethiol, and what are the critical reaction conditions?

  • The compound can be synthesized via alkylation and methoxy group introduction on a quinoline scaffold. A common approach involves methylation of 8-hydroxyquinoline (or its derivatives) using dimethyl sulfate to form 8-methoxyquinoline intermediates, followed by regioselective alkylation at position 2 with reagents like isopropyl lithium under low-temperature conditions (-78°C). Demethylation or thiolation steps may follow to introduce the 4-thiol group . Solvent selection (e.g., THF) and temperature control are critical to avoid side reactions, as demonstrated in analogous methacryloyl chloride reactions .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?

  • NMR spectroscopy (¹H/¹³C) is essential for verifying substituent positions and molecular structure, particularly the methoxy (δ ~3.8–4.0 ppm) and thiol (δ ~1.5–2.5 ppm) groups. HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, especially given the compound’s aromaticity. Mass spectrometry (ESI-MS) confirms molecular weight, while X-ray crystallography (if crystalline) provides definitive structural validation, as seen in related quinoline derivatives .

Q. What are the known biological or pharmacological activities of structurally similar quinoline derivatives?

  • Quinoline derivatives with methoxy and methyl groups exhibit antimicrobial, anticancer, and antimalarial properties. For example, 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid shows antimicrobial activity due to its hydrogen-bonding capacity, while 4-aminoquinolines are antimalarial agents. The thiol group in this compound may enhance metal-binding properties, relevant to enzyme inhibition .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the 4-thiol group in this compound synthesis?

  • Thiolation efficiency depends on the choice of sulfurizing agents (e.g., P₂S₅, Lawesson’s reagent) and reaction duration. For example, in analogous quinoline-4-carboxylic acid derivatives, prolonged heating (12–24 hrs) in toluene at 110°C improved thiolation yields. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) is critical to avoid over-functionalization .

Q. How should researchers address contradictions in reported purity levels of quinoline intermediates (e.g., 98% vs. lower grades)?

  • Discrepancies often arise from residual solvents or byproducts. Recrystallization (e.g., from methanol or ethanol) and column chromatography (silica gel, gradient elution) are effective for purification. Cross-validate purity using complementary methods: elemental analysis for C/H/N/S ratios and DSC to detect polymorphic impurities, as highlighted in pharmacopeial standards .

Q. What strategies enable regioselective functionalization at the 4-position of the quinoline ring?

  • Directed ortho-metalation (DoM) using strong bases (e.g., LDA) at low temperatures (-40°C) can direct substitution to the 4-position. Alternatively, protecting group strategies (e.g., acetylating the 8-methoxy group) prevent undesired reactivity at other positions, as shown in 8-hydroxyquinoline derivatization .

Q. How do solvent polarity and counterion effects influence the stability of this compound in solution?

  • Polar aprotic solvents (e.g., DMF, DMSO) stabilize the thiol group via hydrogen bonding but may accelerate oxidation. Additives like 1,4-dithiothreitol (DTT) or storage under inert gas (N₂/Ar) mitigate disulfide formation. Ionic liquids (e.g., [BMIM][PF₆]) have been used to enhance solubility and reduce degradation in related thiol-containing compounds .

Methodological Recommendations

  • Synthetic Protocols : Prioritize low-temperature alkylation (<-70°C) to control regioselectivity .
  • Analytical Workflows : Combine NMR, HPLC, and MS for robust structural validation .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to assess shelf-life under varying pH and light conditions .

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